2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide
CAS No.: 957514-01-1
Cat. No.: VC3847182
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957514-01-1 |
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Molecular Formula | C8H12ClN3O |
Molecular Weight | 201.65 g/mol |
IUPAC Name | 2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide |
Standard InChI | InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) |
Standard InChI Key | IFCPJCYZNMTQGO-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |
Canonical SMILES | CCN1C=C(C(=N1)C)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide, reflecting its core structure:
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A pyrazole ring (1H-pyrazol-4-yl) substituted with an ethyl group at position 1 and a methyl group at position 3.
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An acetamide group (-NH-C(=O)-CH₂Cl) attached to the pyrazole’s 4-position, featuring a chlorine atom at the α-carbon .
Table 1: Chemical Identity Data
The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance .
Physicochemical Properties
Computed and Experimental Properties
The compound’s physicochemical profile is critical for predicting its behavior in synthetic and biological systems:
Table 2: Key Physicochemical Parameters
The moderate lipophilicity (XLogP3-AA: 0.7) suggests reasonable membrane permeability, while the polar surface area (55.6 Ų) indicates potential solubility in polar aprotic solvents .
Synthesis and Production
Methodological Gaps and Inferences
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Nucleophilic Substitution: Reaction of chloroacetyl chloride with substituted pyrazole amines under basic conditions (e.g., triethylamine in dichloromethane).
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Coupling Reactions: Use of carbodiimide coupling agents to link carboxylic acid derivatives to amine-functionalized pyrazoles .
Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary .
Chemical Reactivity and Stability
Functional Group Reactivity
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Chloroacetamide Moiety: The α-chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling derivatization.
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Pyrazole Ring: The aromatic system participates in electrophilic substitution, particularly at the less hindered 5-position .
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Amide Group: Hydrolysis under acidic or basic conditions yields carboxylic acid and amine byproducts .
Stability Considerations
The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture or UV light, necessitating storage in inert, opaque containers .
Applications and Research Findings
Investigational Uses
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Agrochemical Research: Chloroacetamide derivatives are explored as herbicidal agents due to their inhibition of fatty acid elongation in plants .
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Pharmaceutical Intermediates: The pyrazole-acetamide scaffold is a precursor in kinase inhibitor development, targeting enzymes like JAK3 and BTK .
Biological Activity
Preliminary in vitro studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though mechanisms remain unelucidated .
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